[1-(2-Aminophenyl)piperidin-4-yl]methanol [1-(2-Aminophenyl)piperidin-4-yl]methanol
Brand Name: Vulcanchem
CAS No.: 402924-76-9
VCID: VC3369157
InChI: InChI=1S/C12H18N2O/c13-11-3-1-2-4-12(11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9,13H2
SMILES: C1CN(CCC1CO)C2=CC=CC=C2N
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

[1-(2-Aminophenyl)piperidin-4-yl]methanol

CAS No.: 402924-76-9

Cat. No.: VC3369157

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Aminophenyl)piperidin-4-yl]methanol - 402924-76-9

Specification

CAS No. 402924-76-9
Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name [1-(2-aminophenyl)piperidin-4-yl]methanol
Standard InChI InChI=1S/C12H18N2O/c13-11-3-1-2-4-12(11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9,13H2
Standard InChI Key SFRWPOIGYKNCAT-UHFFFAOYSA-N
SMILES C1CN(CCC1CO)C2=CC=CC=C2N
Canonical SMILES C1CN(CCC1CO)C2=CC=CC=C2N

Introduction

Chemical Properties and Structure

[1-(2-Aminophenyl)piperidin-4-yl]methanol is identified by the CAS registry number 402924-76-9 . The compound possesses a molecular weight of 206.289 g/mol and typically achieves a purity of 97% in commercial preparations . Its structure consists of a six-membered piperidine heterocyclic ring with a 2-aminophenyl group attached to the nitrogen atom of the piperidine, while a hydroxymethyl (CH₂OH) group is positioned at the 4-position of the piperidine ring.

The structural features of this compound are particularly noteworthy as they combine several important functional groups:

  • A piperidine ring that serves as a common scaffold in many pharmacologically active compounds

  • An amino group (-NH₂) at the ortho position of the phenyl ring, which can participate in hydrogen bonding and serve as a nucleophile in various reactions

  • A hydroxymethyl group that provides additional hydrogen bonding capabilities and opportunities for functionalization

Physical Properties

The physical properties of [1-(2-Aminophenyl)piperidin-4-yl]methanol reflect its molecular structure and functional groups. While specific experimental data on this compound is limited in the available literature, its properties can be inferred from related compounds:

PropertyValue/Description
AppearanceTypically a crystalline solid
Molecular FormulaC₁₂H₁₈N₂O
Molecular Weight206.289 g/mol
Commercial Purity97%
SolubilityLikely soluble in polar organic solvents (methanol, ethanol, DMSO)
CAS Number402924-76-9

Applications and Research Significance

[1-(2-Aminophenyl)piperidin-4-yl]methanol represents an important scaffold with potential applications in medicinal chemistry and pharmaceutical research. The compound's structural features suggest several possible areas of application.

Pharmaceutical Research

The core structure of this compound shares similarities with known bioactive molecules. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. When combined with the 2-aminophenyl moiety, this creates a scaffold that may exhibit:

  • Potential receptor binding capabilities

  • Possible enzyme inhibition properties

  • Utility as a building block for more complex pharmaceutical candidates

Structural Comparisons with Related Compounds

Comparing [1-(2-Aminophenyl)piperidin-4-yl]methanol with its structural analogs provides insight into potential applications and properties:

CompoundCAS NumberKey Structural DifferencePotential Significance
[1-(2-Aminophenyl)piperidin-4-yl]methanol402924-76-9 Reference compoundBaseline for comparison
[1-(4-Aminophenyl)piperidin-4-yl]methanol471937-86-7Amino group in para positionDifferent electronic distribution; potentially altered biological activity
[1-(4-Nitrophenyl)piperidin-4-yl]methanol471937-85-6Nitro group in para positionMore electron-withdrawing; potential precursor to para-amino derivative

The positional isomerism between the 2-amino and 4-amino derivatives likely results in significantly different three-dimensional arrangements, potentially affecting binding to biological targets and reactivity patterns.

Analytical Characterization

Analytical characterization of [1-(2-Aminophenyl)piperidin-4-yl]methanol is essential for confirming its identity, purity, and structural features.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable techniques for assessing the purity of [1-(2-Aminophenyl)piperidin-4-yl]methanol. These methods would allow separation from potential synthetic impurities and structural isomers.

Structure-Activity Relationships

The structural features of [1-(2-Aminophenyl)piperidin-4-yl]methanol suggest specific structure-activity relationships that may be important for its biological or chemical behavior.

Key Structural Elements

  • Piperidine Ring: Provides conformational rigidity and serves as a basic nitrogen center

  • 2-Aminophenyl Group: The ortho positioning of the amino group creates a specific spatial arrangement that differs significantly from para-substituted analogs

  • Hydroxymethyl Group: Offers hydrogen bond donor/acceptor capabilities and a handle for further functionalization

Comparison with Biologically Active Analogs

The core structure of [1-(2-Aminophenyl)piperidin-4-yl]methanol bears some resemblance to known pharmacophores. For example:

  • The piperidine ring is found in numerous pharmaceutical agents, including analgesics, antipsychotics, and antihistamines

  • Aminophenyl-containing structures appear in various bioactive compounds

  • The hydroxymethyl group can serve as a metabolic handle or point for prodrug development

SupplierCatalog ReferenceQuantityPrice
CymitQuimica10-F6480391g189.00 €
CymitQuimica10-F648039100mgNot specified

This pricing structure suggests that [1-(2-Aminophenyl)piperidin-4-yl]methanol is a specialty chemical with moderate-to-high production costs, likely due to the synthetic complexity involved in its preparation.

Future Research Directions

The unique structural features of [1-(2-Aminophenyl)piperidin-4-yl]methanol suggest several promising avenues for future research:

Medicinal Chemistry Applications

  • SAR Studies: Systematic modification of the core structure to explore structure-activity relationships

  • Targeted Drug Design: Investigation of the compound and its derivatives as potential scaffolds for drug discovery

  • Probe Development: Utilization as a molecular probe for biological systems

Synthetic Methodology

  • Optimization of Synthesis: Development of more efficient and scalable synthetic routes

  • Derivatization Studies: Exploration of the compound as a building block for more complex structures

  • Asymmetric Synthesis: Investigation of stereoselective approaches to chiral derivatives

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